3-cyclopropyl-4-(difluoromethyl)-1-(4-fluorophenyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
3-CYCLOPROPYL-4-(DIFLUOROMETHYL)-1-(4-FLUOROPHENYL)-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE is a complex organic compound that features a unique combination of cyclopropyl, difluoromethyl, fluorophenyl, and thienyl groups attached to a pyrazolo[3,4-b]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
The synthesis of 3-CYCLOPROPYL-4-(DIFLUOROMETHYL)-1-(4-FLUOROPHENYL)-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE involves several steps, including the formation of the pyrazolo[3,4-b]pyridine core and the subsequent introduction of the various substituents. Common synthetic routes include:
Cyclopropylation: Introduction of the cyclopropyl group via cyclopropanation reactions.
Difluoromethylation: Incorporation of the difluoromethyl group using selective difluoromethylation reagents.
Fluorophenyl and Thienyl Substitution: Attachment of the fluorophenyl and thienyl groups through nucleophilic aromatic substitution reactions.
Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
3-CYCLOPROPYL-4-(DIFLUOROMETHYL)-1-(4-FLUOROPHENYL)-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the fluorophenyl and thienyl groups.
These reactions often result in the formation of derivatives with modified pharmacological properties.
Scientific Research Applications
This compound has several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Material Science: Use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-CYCLOPROPYL-4-(DIFLUOROMETHYL)-1-(4-FLUOROPHENYL)-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and resulting in various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds include other pyrazolo[3,4-b]pyridine derivatives with different substituents. Compared to these compounds, 3-CYCLOPROPYL-4-(DIFLUOROMETHYL)-1-(4-FLUOROPHENYL)-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE is unique due to the presence of the cyclopropyl and difluoromethyl groups, which can enhance its pharmacological properties and stability.
Some similar compounds include:
These compounds share structural similarities but differ in their specific substituents and resulting properties.
Properties
Molecular Formula |
C20H14F3N3S |
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Molecular Weight |
385.4 g/mol |
IUPAC Name |
3-cyclopropyl-4-(difluoromethyl)-1-(4-fluorophenyl)-6-thiophen-2-ylpyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C20H14F3N3S/c21-12-5-7-13(8-6-12)26-20-17(18(25-26)11-3-4-11)14(19(22)23)10-15(24-20)16-2-1-9-27-16/h1-2,5-11,19H,3-4H2 |
InChI Key |
NILSYVOXPXFPDM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN(C3=C2C(=CC(=N3)C4=CC=CS4)C(F)F)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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